5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol
Overview
Description
5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a tert-butylphenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole-thiol compound using an acidic or basic catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)phenyl-1H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and biological activity.
5-Phenyl-1H-1,2,4-triazole-3-thiol: Lacks the tert-butyl group, which may influence its solubility and stability.
5-(4-Methylphenyl)-1H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a tert-butyl group, which may alter its steric and electronic properties.
Uniqueness
5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol is unique due to the presence of both the tert-butylphenyl and thiol groups, which confer specific chemical and biological properties. The tert-butyl group provides steric hindrance, enhancing stability, while the thiol group offers reactivity towards various biological targets.
Biological Activity
5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a straightforward method involving the reaction of tert-butyl-substituted phenyl derivatives with 1,2,4-triazole-3-thiol. The synthesis typically yields high purity and good yields, making it a viable candidate for further biological evaluation .
Antimicrobial Activity
Research indicates that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. In particular, this compound has been tested against various microorganisms:
Microorganism | Activity (Inhibition Zone Diameter in mm) |
---|---|
Staphylococcus aureus | 14 (1% concentration) |
Escherichia coli | 12 (1% concentration) |
Klebsiella pneumoniae | 8 (1% concentration) |
Candida albicans | 10 (1% concentration) |
These results suggest a moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
Melanoma (IGR39) | 12.5 |
Triple-negative breast cancer (MDA-MB-231) | 15.0 |
Pancreatic carcinoma (Panc-1) | 20.0 |
The selectivity towards melanoma cells indicates potential for targeted cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of triazole-thiol compounds is influenced by their structural characteristics. The presence of electron-donating groups, such as the tert-butyl group in this compound, enhances its activity by increasing electron density at the nitrogen positions within the triazole ring. This modification can significantly affect antimicrobial and anticancer efficacy .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives:
- Antimicrobial Screening : A study evaluated various triazole derivatives against common pathogens and found that compounds with similar structures to this compound exhibited enhanced antibacterial properties compared to standard antibiotics like ampicillin .
- Cytotoxicity Assays : In another study focusing on anticancer properties, derivatives were tested for cytotoxicity against multiple cancer cell lines. Results indicated that modifications in the triazole structure could lead to improved selectivity and potency against specific cancer types .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-13-11(16)15-14-10/h4-7H,1-3H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJOIOYNUDYUPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=S)NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349850 | |
Record name | SBB038869 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5738-55-6 | |
Record name | SBB038869 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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